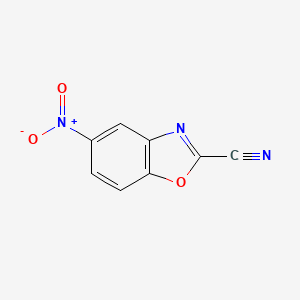

2-Benzoxazolecarbonitrile, 5-nitro-

説明

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Chemical Reactions Analysis

While specific chemical reactions involving “2-Benzoxazolecarbonitrile, 5-nitro-” are not detailed in the search results, benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .科学的研究の応用

Vibrational Spectroscopic Studies and Quantum Chemistry Calculations

Vibrational spectroscopic studies on derivatives of 2-Benzoxazolecarbonitrile, 5-nitro-, such as 5-nitro-2-(p-fluorophenyl)benzoxazole, have been conducted to analyze the FT-IR spectrum. Ab initio calculations using quantum chemistry codes were utilized to examine vibrational frequencies and assignments, with predicted infrared and Raman intensities being reported. This research demonstrates the compound's utility in detailed molecular structure analysis through spectroscopic techniques (Mary et al., 2008).

Synthesis and Molecular Docking Studies

Innovative synthesis methods for 2-aminobenzonitriles from 2-arylindoles have been developed, with subsequent applications in benzoxazinone synthesis through intramolecular condensation. These methods highlight the versatility of derivatives in facilitating novel synthesis pathways for complex organic molecules (Chen et al., 2018). Furthermore, novel benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating significant antimycobacterial activity and suggesting potential pharmaceutical applications (Ertan-Bolelli et al., 2016).

Antimicrobial and Anthelmintic Activities

Research on 5-nitro benzoxazole derivatives has also extended to evaluating their in vitro anthelmintic activities, with molecular docking studies indicating potential as potent anthelmintic molecules. This suggests their applicability in developing treatments against parasitic infections (Satyendra et al., 2015).

Agricultural Applications

The biological activity of benzoxazole and its nitro derivatives has been studied in relation to tomato plants, where they showed potential to stimulate growth processes and influence the chemical composition of tomato fruits. This research indicates the compounds' utility in improving agricultural yield and quality (Mukhtorov et al., 2019).

将来の方向性

Benzoxazole derivatives, including “2-Benzoxazolecarbonitrile, 5-nitro-”, continue to be a focus of research due to their wide range of pharmacological activities . They are extensively used as a starting material for different mechanistic approaches in drug discovery , indicating a promising future direction in medicinal, pharmaceutical, and industrial areas .

作用機序

Target of Action

Benzoxazole derivatives are known to target various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc, that are involved in the pathway of disease formation and proliferation .

Mode of Action

The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives are known to affect various pathways related to the targets they interact with .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 84-86 degrees celsius . These properties may influence its bioavailability.

Result of Action

Some benzoxazole derivatives have shown antifungal activity similar to the standard drug voriconazole against aspergillus niger .

Action Environment

The compound is stable at room temperature , which suggests that it may be stable under a variety of environmental conditions.

生化学分析

Biochemical Properties

2-Benzoxazolecarbonitrile, 5-nitro- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their growth . Additionally, 2-Benzoxazolecarbonitrile, 5-nitro- has demonstrated anticancer properties by interacting with proteins involved in cell proliferation and apoptosis . These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 2-Benzoxazolecarbonitrile, 5-nitro- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of human colorectal carcinoma cells by affecting the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 2-Benzoxazolecarbonitrile, 5-nitro- can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability.

Molecular Mechanism

The molecular mechanism of action of 2-Benzoxazolecarbonitrile, 5-nitro- involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of bacterial enzymes, inhibiting their catalytic activity and thereby preventing bacterial growth . In cancer cells, 2-Benzoxazolecarbonitrile, 5-nitro- induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins, leading to programmed cell death . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzoxazolecarbonitrile, 5-nitro- have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that 2-Benzoxazolecarbonitrile, 5-nitro- can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis . Its efficacy may decrease over time due to degradation or metabolic inactivation.

Dosage Effects in Animal Models

The effects of 2-Benzoxazolecarbonitrile, 5-nitro- vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, 2-Benzoxazolecarbonitrile, 5-nitro- can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

2-Benzoxazolecarbonitrile, 5-nitro- is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Phase I reactions introduce hydrophilic groups into the molecule, while phase II reactions involve conjugation with endogenous molecules, enhancing its solubility and excretion. These metabolic processes can influence the compound’s bioavailability and efficacy.

特性

IUPAC Name |

5-nitro-1,3-benzoxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIXUYODNVUDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

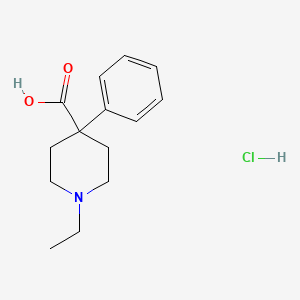

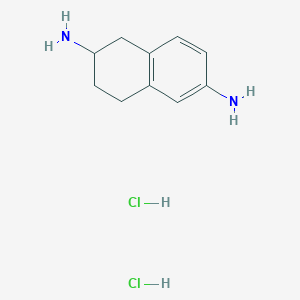

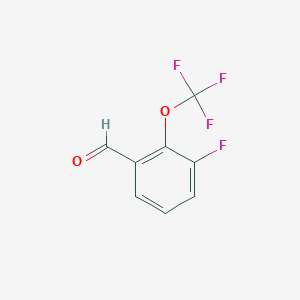

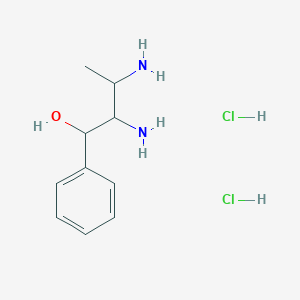

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

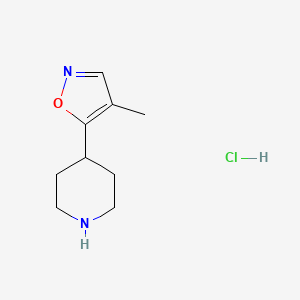

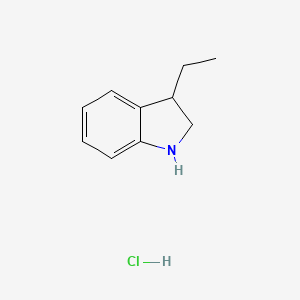

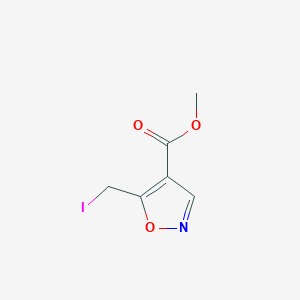

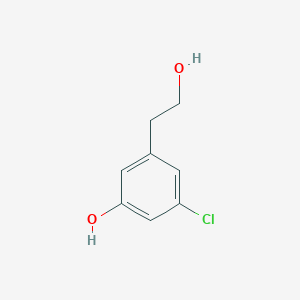

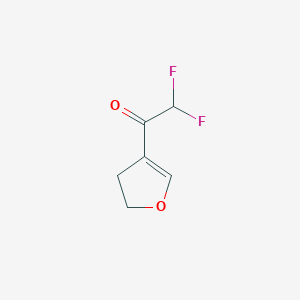

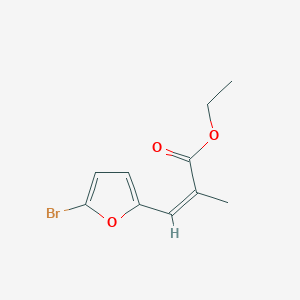

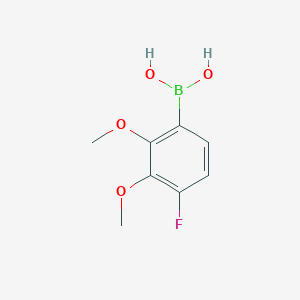

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)

![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)

![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)